(R)-1-(Furan-2-yl)ethane-1,2-diol

Description

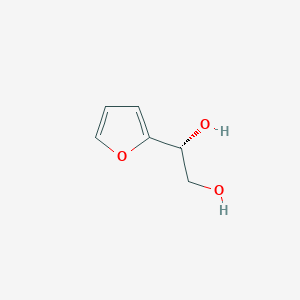

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-(furan-2-yl)ethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c7-4-5(8)6-2-1-3-9-6/h1-3,5,7-8H,4H2/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOSOKWRRCVPEJS-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)[C@@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50447941 | |

| Record name | 1,2-Ethanediol, 1-(2-furanyl)-, (1R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14086-08-9 | |

| Record name | 1,2-Ethanediol, 1-(2-furanyl)-, (1R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-1-(Furan-2-yl)ethane-1,2-diol structure and properties

An In-depth Technical Guide to (R)-1-(Furan-2-yl)ethane-1,2-diol

Introduction: A Versatile Chiral Building Block

This compound is a chiral synthon of significant interest to researchers in medicinal chemistry and synthetic organic chemistry. Its structure uniquely combines a five-membered aromatic furan ring, a privileged scaffold in numerous pharmacologically active compounds, with a stereodefined vicinal diol.[1][2] This arrangement provides a versatile platform for constructing complex molecular architectures with precise stereochemical control. The furan moiety offers a rich landscape for chemical transformations, while the chiral diol functionality is pivotal for asymmetric synthesis and as a precursor to biologically active molecules.[3][4][5] This guide provides an in-depth analysis of the structure, properties, synthesis, and applications of this compound, designed for professionals engaged in drug discovery and advanced chemical synthesis.

Molecular Identity and Physicochemical Properties

A precise understanding of a compound's fundamental characteristics is the bedrock of its effective application in research and development. This section delineates the structural and physical properties of this compound.

Structural Characteristics and Identification

The molecule consists of a furan ring substituted at the 2-position with an ethane-1,2-diol group. The stereogenic center is located at the carbon atom adjacent to the furan ring (C1 of the ethane chain), possessing the (R)-configuration.[6]

Table 1: Identification Parameters

| Parameter | Value | Reference |

|---|---|---|

| IUPAC Name | (1R)-1-(furan-2-yl)ethane-1,2-diol | [6] |

| CAS Number | 14086-08-9 | [6] |

| Molecular Formula | C₆H₈O₃ | [6] |

| Molecular Weight | 128.13 g/mol | [6] |

| Canonical SMILES | C1=COC(=C1)C(CO)O | [6][7] |

| Isomeric SMILES | C1=COC(=C1)O | [6] |

| InChI Key | YOSOKWRRCVPEJS-RXMQYKEDSA-N |[6] |

Stereochemistry: The Key to Functionality

The (R)-stereochemistry is a critical feature, dictating the molecule's three-dimensional orientation.[6] This chirality is essential for its role in asymmetric synthesis, where it can direct the stereochemical outcome of subsequent reactions. In drug development, a specific enantiomer is often responsible for the desired pharmacological activity, while the other may be inactive or even cause adverse effects. Therefore, achieving high enantiomeric purity is paramount. Modern synthetic methods can produce this compound with an enantiomeric excess (ee) of 99% or higher.[6]

Physicochemical Properties

While specific experimental data for this compound is not widely published, properties can be inferred from its structure and data from analogous compounds like ethane-1,2-diol.

Table 2: Physical and Chemical Properties

| Property | Value/Expected Behavior | Reference |

|---|---|---|

| Physical State | Expected to be a viscous liquid or low-melting solid. | Inferred |

| Solubility | Expected to be miscible with water, ethanol, acetone, and other polar solvents. Sparingly soluble in nonpolar solvents like hexane. | [8] |

| Boiling Point | Not specified. Expected to be high due to hydrogen bonding. | [6] |

| Melting Point | Not specified. | [6] |

| Optical Rotation | Expected to be optically active. |[6] |

Asymmetric Synthesis and Purification

The most reliable and widely adopted method for producing enantiomerically pure vicinal diols from olefins is the Sharpless Asymmetric Dihydroxylation (AD). This Nobel Prize-winning reaction provides a predictable and highly selective route to chiral diols.

The Sharpless Asymmetric Dihydroxylation Pathway

The synthesis of this compound is achieved through the asymmetric dihydroxylation of 2-vinylfuran. The choice of the chiral ligand in the catalyst system dictates the stereochemical outcome.

-

Causality of Reagent Choice: To obtain the (R)-diol, the reaction utilizes AD-mix-β . This pre-packaged reagent mixture contains the chiral ligand (DHQD)₂PHAL, which creates a chiral pocket around the osmium tetroxide catalyst. This pocket preferentially accommodates one face of the prochiral 2-vinylfuran olefin, leading to the delivery of the hydroxyl groups to that specific face and resulting in the desired (R)-enantiomer with high enantioselectivity.[9][10] Conversely, using AD-mix-α, which contains the pseudoenantiomeric (DHQ)₂PHAL ligand, would yield the (S)-diol.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Sharpless AD

This protocol is a self-validating system, where successful execution yields a product with high optical purity, verifiable by chiral analysis.

Materials:

-

2-Vinylfuran

-

AD-mix-β

-

tert-Butanol (t-BuOH)

-

Water (H₂O)

-

Methanesulfonamide (CH₃SO₂NH₂)

-

Sodium sulfite (Na₂SO₃)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, prepare a solvent mixture of t-BuOH and H₂O (1:1 ratio, e.g., 50 mL each). Cool the mixture to 0°C in an ice bath.

-

Reagent Addition: To the cooled solvent, add AD-mix-β (1.4 g per 1 mmol of olefin) and methanesulfonamide (1.1 eq). Stir vigorously until both phases are clear and the mixture is homogeneous.

-

Substrate Addition: Add 2-vinylfuran (1.0 eq) to the reaction mixture. The causality here is slow addition to maintain the reaction temperature and ensure efficient mixing with the catalyst.

-

Reaction Monitoring: Stir the reaction vigorously at 0°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting olefin. The reaction is typically complete within 6-24 hours.

-

Quenching: Upon completion, quench the reaction by adding solid sodium sulfite (1.5 g per 1 mmol of olefin) and allowing the mixture to warm to room temperature. Stir for an additional hour. The purpose of the sulfite is to reduce any remaining osmium species.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 50 mL). The diol product is polar and will partition into the organic layer.

-

Washing and Drying: Combine the organic layers and wash with brine to remove residual water and inorganic salts. Dry the organic phase over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to yield the pure this compound.

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are critical. The following spectroscopic signatures are characteristic of this compound.

Table 3: Spectroscopic Data Interpretation

| Technique | Expected Observations | Rationale |

|---|---|---|

| ¹H NMR | δ (ppm): ~7.4 (m, 1H, furan H5), ~6.3 (m, 2H, furan H3, H4), ~4.8 (m, 1H, CH-OH), ~3.6-3.8 (m, 2H, CH₂-OH), 2.5-3.5 (broad s, 2H, -OH). | Chemical shifts are influenced by the aromatic furan ring and adjacent hydroxyl groups. The hydroxyl protons are often broad and may exchange with D₂O.[11] |

| ¹³C NMR | δ (ppm): ~155 (furan C2), ~142 (furan C5), ~110 (furan C4), ~106 (furan C3), ~72 (CH-OH), ~66 (CH₂-OH). | The furan carbons appear in the aromatic region, while the sp³ carbons of the diol appear in the aliphatic region.[12] |

| FT-IR | ν (cm⁻¹): 3400-3200 (broad, O-H stretch), ~3100 (C-H aromatic stretch), ~2900 (C-H aliphatic stretch), ~1500-1600 (C=C aromatic stretch), ~1000-1150 (C-O stretch). | The broad O-H band is characteristic of the hydrogen-bonded diol. Furan ring vibrations are also prominent.[13][14] |

| Mass Spec. | (EI/ESI): M⁺ at m/z 128. Expected fragments corresponding to loss of H₂O (m/z 110) and CH₂OH (m/z 97). | Provides confirmation of the molecular weight and fragmentation patterns consistent with the structure.[12] |

Protocol: Chiral HPLC for Enantiomeric Excess (ee) Determination

To validate the stereochemical purity, chiral High-Performance Liquid Chromatography (HPLC) is the gold standard.

-

Column Selection: Choose a suitable chiral stationary phase (CSP), such as a Daicel Chiralpak column (e.g., AD-H, OD-H).

-

Mobile Phase: A typical mobile phase is a mixture of n-hexane and isopropanol. The exact ratio must be optimized to achieve baseline separation of the two enantiomers.

-

Sample Preparation: Dissolve a small amount of the purified diol in the mobile phase.

-

Analysis: Inject the sample onto the HPLC system. The two enantiomers will have different retention times.

-

Calculation: Calculate the enantiomeric excess using the peak areas of the (R)- and (S)-enantiomers: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] × 100.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the distinct reactivity of its two functional domains: the furan ring and the chiral diol.

Reactivity Profile

-

Furan Ring: As an electron-rich aromatic heterocycle, the furan ring can participate in electrophilic aromatic substitution, act as a diene in Diels-Alder reactions, and undergo ring-opening under certain acidic conditions.[6][15] This allows for extensive functionalization to build molecular complexity.

-

Diol Moiety: The vicinal diol can undergo typical alcohol reactions such as esterification, etherification, and oxidation.[6] Crucially, it can be protected selectively or converted into other functional groups like epoxides or cyclic acetals, which are valuable transformations in multi-step synthesis.

Application as a Chiral Building Block

This diol is a powerful intermediate for synthesizing high-value, complex molecules. A prominent example is its use in the synthesis of the spiroketal core of the antifungal agent Papulacandin D.[3][5][16] The defined stereochemistry of the diol is transferred through the synthetic sequence to establish the correct stereocenters in the final target.

Caption: Logical relationships illustrating the utility of the title compound.

The furan ring is a bioisostere for phenyl rings and is found in numerous approved drugs, contributing to antibacterial, antifungal, anticancer, and anti-inflammatory activities.[2][17][18] By using this compound, chemists can introduce this valuable pharmacophore into a molecule while simultaneously setting a key stereocenter, accelerating the drug discovery process.

Safety and Handling

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[19][20] Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[21] Avoid inhalation of vapors and contact with skin and eyes.[20]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[22][23] Given the potential for furan rings to undergo oxidation, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[24]

-

Hazards: Furan itself is classified as extremely flammable, harmful if swallowed or inhaled, a suspected mutagen, and a potential carcinogen.[23][24] Ethane-1,2-diol is harmful if swallowed and may cause organ damage through prolonged exposure.[21] Therefore, the compound should be treated with caution as a potentially hazardous research chemical.

Conclusion and Future Outlook

This compound stands out as a high-value chiral building block with significant potential in organic synthesis and medicinal chemistry. Its efficient and highly selective preparation via Sharpless Asymmetric Dihydroxylation makes it an accessible and reliable source of chirality. The combination of a reactive, pharmaceutically relevant furan ring with a versatile diol functionality ensures its continued application in the synthesis of complex natural products and novel therapeutic agents. Future research will likely expand its use in creating diverse molecular libraries for high-throughput screening and in the development of novel asymmetric catalysts and ligands.

References

-

Sharpless Asymmetric Dihydroxylation of 5-Aryl-2-vinylfurans: Application to the Synthesis of the Spiroketal Moiety of Papulacandin D. Organic Letters - ACS Publications. [Link]

-

Sharpless Asymmetric Dihydroxylation of 5-Aryl-2-vinylfurans: Application to the Synthesis of the Spiroketal Moiety of Papulacandin D. American Chemical Society. [Link]

-

1,2-Di(furan-2-yl)-1,2-diphenylethane-1,2-diol. PubChem. [Link]

-

Sharpless asymmetric dihydroxylation of 5-aryl-2-vinylfurans: application to the synthesis of the spiroketal moiety of papulacandin D. PubMed. [Link]

-

Sharpless Dihydroxylation (Bishydroxylation). Organic Chemistry Portal. [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

1-(2-Furyl)-1,2-ethanediol. PubChem. [Link]

-

ethane-1,2-diol. ChemBK. [Link]

-

Biocatalytic Synthesis of Furan-Based Oligomer Diols with Enhanced End-Group Fidelity. ResearchGate. [Link]

-

meso-1,2-di(furan-2-yl)ethane-1,2-diol. Chemsrc. [Link]

-

Safety Data Sheet: Ethane-1,2-diol. Chemos GmbH & Co.KG. [Link]

-

¹H NMR of compound 2 (S)-1-(furan-2-yl)ethanol. ResearchGate. [Link]

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]

-

Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis. Semantic Scholar. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-X-Ray%2C-Ahmad-Javed/033967d29255655325854656461993427f7178c1]([Link]

-

1,2-Bis(furan-2-yl)ethane-1,2-diol, meso. PubChem. [Link]

-

1-(Furan-2-yl)undecan-1-ol. Wikipedia. [Link]

-

1-(FURAN-2-YL)ETHAN-1-ONE. Matrix Fine Chemicals. [Link]

-

(+)-(1R,2R)-1,2-Diphenylethane-1,2-diol. FooDB. [Link]

-

1,2-Ethanediol, 1,2-di-2-furanyl-. SpectraBase. [Link]

-

Furan synthesis. Organic Chemistry Portal. [Link]

-

Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. MDPI. [Link]

-

Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [Link]

-

Furans, thiophenes and related heterocycles in drug discovery. PubMed. [Link]

-

Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. MDPI. [Link]

-

Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids. ScienceDirect. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. Sharpless asymmetric dihydroxylation of 5-aryl-2-vinylfurans: application to the synthesis of the spiroketal moiety of papulacandin D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound (14086-08-9) for sale [vulcanchem.com]

- 7. 1-(2-Furyl)-1,2-ethanediol | C6H8O3 | CID 566112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 14. psasir.upm.edu.my [psasir.upm.edu.my]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. mdpi.com [mdpi.com]

- 18. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. chemicalbook.com [chemicalbook.com]

- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 21. chemos.de [chemos.de]

- 22. 4464-77-1|1,2-Di(furan-2-yl)ethane-1,2-diol|BLD Pharm [bldpharm.com]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. fishersci.com [fishersci.com]

A Technical Guide to the Stereoselective Synthesis of (R)-1-(Furan-2-yl)ethane-1,2-diol

Executive Summary

(R)-1-(Furan-2-yl)ethane-1,2-diol is a pivotal chiral building block in medicinal chemistry and asymmetric synthesis. Its vicinal diol functionality, coupled with the versatile furan motif, makes it a valuable precursor for a wide array of complex molecular architectures, including nucleoside analogues and other pharmacologically active compounds. The stereochemical integrity of the diol is paramount, as biological activity is often confined to a single enantiomer. This guide provides an in-depth analysis of the core synthetic strategies for producing this high-value intermediate in its enantiomerically pure (R)-form. We will explore established and efficient pathways, including asymmetric dihydroxylation, chemoenzymatic kinetic resolution, and conceptual approaches from the chiral pool. Each section is designed to provide not only a detailed, reproducible protocol but also the underlying mechanistic principles that govern the stereochemical outcome, empowering researchers to make informed decisions in their synthetic endeavors.

The Strategic Importance of this compound

The furan ring is a privileged scaffold in drug discovery, capable of participating in various transformations such as Diels-Alder reactions, oxidative ring-opening (e.g., Achmatowicz reaction), and metal-catalyzed cross-coupling. When functionalized with a chiral 1,2-diol side chain, as in this compound, it becomes a powerful synthon for constructing stereochemically dense and complex molecules. The precise spatial arrangement of the hydroxyl groups is critical for molecular recognition and binding to biological targets, making stereocontrolled synthesis an absolute requirement. This guide focuses on practical and scalable methods to achieve high enantiopurity for the (R)-enantiomer.

Pathway I: Asymmetric Dihydroxylation of 2-Vinylfuran

The most direct and elegant approach to installing the vicinal diol in a stereocontrolled manner is through the asymmetric dihydroxylation (AD) of an olefin precursor. The Sharpless Asymmetric Dihydroxylation is a cornerstone of modern organic synthesis, renowned for its reliability, high enantioselectivity, and broad substrate scope.[1][2][3][4]

Mechanistic Rationale

The Sharpless AD reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral cinchona alkaloid ligand to direct the facial selectivity of the dihydroxylation. A stoichiometric co-oxidant, typically N-methylmorpholine N-oxide (NMO) or potassium ferricyanide (K₃[Fe(CN)₆]), is used to regenerate the Os(VIII) catalyst, allowing for a catalytic cycle.

The choice of the chiral ligand dictates the stereochemical outcome. The commercially available "AD-mix" reagents conveniently package the catalyst, ligand, and co-oxidant. For the synthesis of the (R)-diol from 2-vinylfuran, AD-mix-α is employed, which contains the (DHQ)₂PHAL ligand. The OsO₄ forms a chiral complex with the ligand, creating a binding pocket that preferentially accommodates one face of the olefin for the [3+2] cycloaddition, leading to the formation of an osmate ester intermediate. Subsequent hydrolysis releases the chiral diol.

Visualizing the Catalytic Cycle

Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Experimental Protocol: Sharpless Dihydroxylation

Objective: To synthesize this compound from 2-vinylfuran with high enantioselectivity.

Materials:

-

AD-mix-α

-

2-Vinylfuran (freshly distilled)

-

tert-Butanol

-

Water

-

Methanesulfonamide (CH₃SO₂NH₂)

-

Sodium sulfite (Na₂SO₃)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for chromatography

Procedure:

-

A 250 mL round-bottom flask equipped with a magnetic stirrer is charged with a 1:1 mixture of tert-butanol and water (100 mL). The solvent is cooled to 0 °C in an ice bath.

-

AD-mix-α (28 g, ~1.4 g per mmol of olefin) and methanesulfonamide (1.9 g, 20 mmol) are added to the cold solvent and stirred vigorously until both phases are clear.

-

2-Vinylfuran (1.88 g, 20 mmol) is added to the reaction mixture at 0 °C.

-

The reaction is stirred vigorously at 0 °C. The progress is monitored by TLC (e.g., 3:7 Ethyl Acetate:Hexanes). The reaction is typically complete within 6-24 hours.

-

Once the starting material is consumed, the reaction is quenched by adding solid sodium sulfite (30 g) and warming the mixture to room temperature. Stirring is continued for 1 hour.

-

Ethyl acetate (100 mL) is added, and the mixture is transferred to a separatory funnel. The layers are separated.

-

The aqueous layer is extracted twice more with ethyl acetate (2 x 50 mL).

-

The combined organic layers are washed with 2M KOH (50 mL) and brine (50 mL), then dried over anhydrous MgSO₄.

-

The solvent is removed under reduced pressure to yield the crude diol.

-

The product is purified by flash column chromatography on silica gel to afford pure this compound.

Data Summary

| Parameter | Typical Value | Source(s) |

| Substrate | 2-Vinylfuran | [1],[2],[3] |

| Reagent | AD-mix-α | [1],[3] |

| Yield | 75-90% | [3] |

| Enantiomeric Excess (e.e.) | >95% | [1],[2],[3] |

Pathway II: Chemoenzymatic Synthesis via Kinetic Resolution

Kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent.[5][6] Enzymes, particularly lipases, are exceptional catalysts for this purpose due to their high stereoselectivity, mild operating conditions, and environmental compatibility.[7][8][9]

Mechanistic Rationale

In this approach, racemic (±)-1-(Furan-2-yl)ethane-1,2-diol is subjected to acylation catalyzed by a lipase, such as immobilized Candida antarctica Lipase B (CALB, often sold as Novozym 435). The enzyme's chiral active site preferentially acylates one enantiomer (e.g., the (S)-diol) at a much faster rate than the other.

The reaction is typically stopped at or near 50% conversion. At this point, the reaction mixture contains the fast-reacting enantiomer in its acylated form (e.g., (S)-1-(furan-2-yl)-2-hydroxyethyl acetate) and the slow-reacting enantiomer, the desired (R)-diol, in its unreacted form, both with high enantiomeric excess.[10] A simple chromatographic separation can then isolate the target (R)-diol. The choice of acyl donor (e.g., vinyl acetate) is crucial, as the vinyl alcohol byproduct tautomerizes to acetaldehyde, rendering the acylation effectively irreversible.

Visualizing the Kinetic Resolution Workflow

Caption: Workflow for the enzymatic kinetic resolution of racemic diol.

Experimental Protocol: Lipase-Catalyzed Resolution

Objective: To resolve racemic 1-(Furan-2-yl)ethane-1,2-diol to obtain the (R)-enantiomer with high enantiomeric purity.

Materials:

-

Racemic 1-(Furan-2-yl)ethane-1,2-diol (prepared via non-asymmetric methods, e.g., reduction of 2-hydroxyacetylfuran)

-

Immobilized Candida antarctica Lipase B (Novozym 435)

-

Vinyl acetate

-

Anhydrous solvent (e.g., n-heptane, toluene, or MTBE)

-

Molecular sieves (4Å)

-

Celite

Procedure:

-

To a solution of racemic 1-(Furan-2-yl)ethane-1,2-diol (1.28 g, 10 mmol) in anhydrous n-heptane (50 mL) in a flask containing activated 4Å molecular sieves, add vinyl acetate (0.95 g, 11 mmol, 1.1 equiv).

-

Add Novozym 435 (100 mg, ~10% by weight of the substrate) to the mixture.

-

Seal the flask and place it on an orbital shaker at a constant temperature (e.g., 40 °C).

-

Monitor the reaction progress by taking small aliquots and analyzing them by chiral HPLC or GC to determine the conversion and the enantiomeric excess of both the remaining diol (eeₛ) and the formed acetate ester (eeₚ).

-

When the conversion reaches approximately 50% (typically 4-24 hours), stop the reaction by filtering off the enzyme beads through a pad of Celite. Wash the beads with fresh solvent.

-

The filtrate is concentrated under reduced pressure.

-

The resulting mixture of (R)-diol and (S)-monoacetate is separated by flash column chromatography on silica gel (using a gradient elution, e.g., from 10% to 50% ethyl acetate in hexanes).

Data Summary

| Parameter | Expected Outcome | Source(s) |

| Enzyme | Immobilized Candida antarctica Lipase B | [7],[8] |

| Acyl Donor | Vinyl Acetate | [7],[10] |

| Optimal Conversion | ~50% | [10] |

| e.e. of (R)-Diol | >99% | [10],[9] |

| e.e. of (S)-Acetate | >99% | [10],[9] |

Pathway III: Chiral Pool Synthesis (Conceptual Strategy)

The "chiral pool" refers to the collection of abundant, inexpensive, and enantiomerically pure natural products like carbohydrates, amino acids, and terpenes.[11][12][13] These molecules can serve as versatile starting materials for complex target synthesis, embedding chirality from the outset.

Conceptual Rationale

A plausible chiral pool approach for this compound could start from a readily available sugar derivative. For example, D-mannose or its derivatives possess the required (R)-stereochemistry at the carbon corresponding to C1 of the target diol. The synthetic challenge lies in the selective transformation of the carbohydrate scaffold to isolate the desired C2 fragment and construct the furan ring.

A hypothetical sequence might involve:

-

Protection of select hydroxyl groups on the carbohydrate.

-

Oxidative cleavage of C-C bonds to excise the desired chiral fragment.

-

Functional group manipulations to form a suitable precursor for furan synthesis (e.g., a 1,4-dicarbonyl compound).

-

Acid-catalyzed cyclization and dehydration (a Paal-Knorr type synthesis) to form the furan ring.[14]

-

Deprotection to yield the final diol.

While potentially longer, this strategy avoids the use of expensive chiral catalysts and relies on the inherent chirality of the starting material.[15]

Visualizing the Conceptual Chiral Pool Pathway

Caption: A conceptual pathway from the chiral pool to the target diol.

Conclusion and Pathway Comparison

This guide has detailed three primary strategies for the synthesis of this compound.

-

Sharpless Asymmetric Dihydroxylation stands out as the most efficient and direct method, providing high yields and excellent enantioselectivity in a single, catalytic step. It is often the preferred method in research and development for its reliability.

-

Chemoenzymatic Kinetic Resolution offers an excellent alternative, particularly when the racemic diol is readily accessible. It provides access to both enantiomers in very high purity, although the maximum theoretical yield for the desired enantiomer is 50%. The mild conditions and high selectivity make it a robust and green option.

-

Chiral Pool Synthesis is a conceptually powerful strategy that leverages nature's chirality. While potentially requiring more synthetic steps, it can be cost-effective for large-scale production if an efficient route from an inexpensive starting material is developed.

The optimal choice of synthetic pathway will depend on project-specific factors, including scale, cost of reagents and catalysts, available equipment, and the desired level of enantiopurity. Each method presented here offers a validated and authoritative foundation for the successful synthesis of this critical chiral intermediate.

References

- American Chemical Society. (n.d.). Sharpless Asymmetric Dihydroxylation of 5-Aryl-2-vinylfurans: Application to the Synthesis of the Spiroketal Moiety of Papulacandin D.

- PubMed. (2000). Sharpless asymmetric dihydroxylation of 5-aryl-2-vinylfurans: application to the synthesis of the spiroketal moiety of papulacandin D.

- ACS Publications. (2000). Sharpless Asymmetric Dihydroxylation of 5-Aryl-2-vinylfurans: Application to the Synthesis of the Spiroketal Moiety of Papulacandin D. Organic Letters.

- PubMed. (2014). Lipase-catalyzed Kinetic Resolution of (±)-1-(2-furyl) ethanol in Nonaqueous Media.

- Benchchem. (n.d.). 1,2-Bis(furan-2-yl)ethane-1,2-diol.

- ResearchGate. (n.d.). Chiral Pool Synthesis: Chiral Pool Syntheses Starting from Carbohydrates.

- ResearchGate. (n.d.). Asymmetric Dihydroxylation of Vinyl Sulfones: Routes to Enantioenriched ??-Hydroxyaldehydes and the Enantioselective Syntheses of Furan-2(5H)-ones.

- ResearchGate. (n.d.). Biocatalytic Synthesis of Furan-Based Oligomer Diols with Enhanced End-Group Fidelity.

- ACS GCI Pharmaceutical Roundtable. (n.d.). CHEM21 Case Study: Asymmetric Dihydroxylation.

- ResearchGate. (n.d.). Enzymatic resolution of 1,2-diols: preparation of optically pure dropropizine.

- Slideshare. (n.d.). Asymmetric synthesis M.pharm 1st year.

- NIH National Library of Medicine. (n.d.). Chemoenzymatic access to enantiopure N-containing furfuryl alcohol from chitin-derived N-acetyl-D-glucosamine.

- NIH National Library of Medicine. (n.d.). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products.

- ResearchGate. (n.d.). Chemoenzymatic Synthesis of (-)-Ribisins A and B from Dibenzo[b,d]furan.

- Organic Chemistry Portal. (n.d.). Furan synthesis.

- NIH National Library of Medicine. (n.d.). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes.

- ResearchGate. (n.d.). Enantioselective Kinetic Resolution of trans-Cycloalkane-1,2-diols.

- ResearchGate. (n.d.). New chemo-enzymatic synthesis of (R)-1-chloro-3-(piperidin-1-yl) propan-2-ol.

- PubMed. (n.d.). Enantioselective resolution of 2-(1-hydroxy-3-butenyl)-5-methylfuran by immobilized lipase.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Sharpless asymmetric dihydroxylation of 5-aryl-2-vinylfurans: application to the synthesis of the spiroketal moiety of papulacandin D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CHEM21 Case Study: Asymmetric Dihydroxylation – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Lipase-catalyzed kinetic resolution of (±)-1-(2-furyl) ethanol in nonaqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Enantioselective resolution of 2-(1-hydroxy-3-butenyl)-5-methylfuran by immobilized lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Asymmetric synthesis M.pharm 1st year | PPTX [slideshare.net]

- 13. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Furan synthesis [organic-chemistry.org]

- 15. Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the IUPAC Nomenclature of (R)-1-(Furan-2-yl)ethane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise world of chemical sciences, and particularly in drug development, the unambiguous identification of a molecule is paramount. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides a systematic and universally understood language for naming chemical compounds, ensuring that a given name corresponds to a single, unique structure. This guide delves into the systematic naming of a specific chiral molecule, (R)-1-(Furan-2-yl)ethane-1,2-diol , a compound that combines a heterocyclic aromatic ring (furan) with a chiral diol side chain. Such molecules are of significant interest as versatile building blocks in the synthesis of complex natural products and pharmaceuticals.[1][2] The presence of a stereocenter necessitates a clear designation of its absolute configuration, which has profound implications for a molecule's biological activity. This guide will deconstruct the IUPAC name, explain the logic behind the rules, and provide a systematic protocol for arriving at the correct nomenclature.

Part 1: Deconstructing the IUPAC Name

The name This compound can be systematically broken down into its core components, each providing specific information about the molecule's structure. Understanding these components is the first step toward mastering IUPAC nomenclature.

| Component | Meaning | Role in Nomenclature |

| ethane | A two-carbon aliphatic chain. | Defines the parent hydride , the main carbon backbone of the molecule.[3] |

| -1,2-diol | Two hydroxyl (-OH) groups. | Identifies the principal characteristic groups and their positions on the parent chain.[4][5] |

| (Furan-2-yl)- | A furan ring attached as a substituent. | Names the substituent group attached to the parent chain. The '2-yl' specifies the point of attachment.[6] |

| 1- | Locant for the furan substituent. | Indicates that the furan-2-yl group is attached to carbon-1 of the ethane chain. |

| (R)- | Rectus (Latin for right). | Specifies the absolute configuration of the chiral center at carbon-1 using the Cahn-Ingold-Prelog (CIP) priority system.[7][8] |

This breakdown reveals a logical hierarchy. The system first identifies the principal functional groups to determine the parent structure and its suffix, then names and numbers all substituents, and finally assigns stereochemical descriptors to define the molecule's three-dimensional arrangement in space.[9]

Part 2: Systematic Protocol for IUPAC Nomenclature

This section provides a step-by-step methodology for deriving the IUPAC name for the given structure from first principles. This protocol acts as a self-validating system, ensuring an accurate and reproducible outcome.

Experimental Protocol: Deriving the IUPAC Name

Objective: To systematically assign the correct and complete IUPAC name to the chemical structure of 1-(Furan-2-yl)ethane-1,2-diol, including its absolute stereochemistry.

Materials: A 2D or 3D representation of the molecule.

Methodology:

Step 1: Identify the Principal Characteristic Group 1.1. Examine the molecule for all functional groups. The structure contains two hydroxyl (-OH) groups and a furan ring (an ether within a cyclic aromatic system). 1.2. Consult IUPAC seniority rules for functional groups. Alcohols (-OH) have higher priority than ethers.[3] 1.3. Designate the hydroxyl groups as the principal characteristic groups. The presence of two such groups leads to the suffix -diol .[10]

Step 2: Determine and Name the Parent Hydride 2.1. Identify the longest continuous carbon chain that contains the carbons bearing the principal characteristic groups (the -OH groups). 2.2. In this molecule, the longest such chain consists of two carbon atoms. 2.3. The alkane name for a two-carbon chain is ethane . Because the suffix '-diol' begins with a consonant, the final '-e' of the parent alkane name is retained.[5] The parent structure is therefore named ethane-1,2-diol .

Step 3: Number the Parent Chain 3.1. Number the parent chain to give the locants (positions) of the principal characteristic groups the lowest possible numbers. 3.2. Numbering from either direction results in the hydroxyl groups being on carbons 1 and 2. 3.3. In case of a tie, consider the position of substituents. The furan group is on one of the carbons. To give this substituent the lowest possible locant, the carbon atom it is attached to is designated as carbon-1 . 3.4. The numbering is therefore established as:

- C1: Attached to an -OH group and the furan ring.

- C2: Attached to an -OH group.

Step 4: Identify and Name Substituents 4.1. Identify any groups attached to the parent chain that are not the principal characteristic group. There is a furan ring attached to C1. 4.2. Name the substituent. A furan ring as a substituent is called furanyl .[11] 4.3. Specify the point of attachment from the furan ring to the parent chain. Numbering of the furan ring starts at the oxygen atom (position 1). The attachment point is at position 2 of the furan ring.[6][12] 4.4. Therefore, the full substituent name is furan-2-yl . 4.5. The position of this substituent on the parent chain is C1. This is indicated by the prefix 1-(Furan-2-yl) . The parentheses are used to clearly delineate the complex substituent name.

Step 5: Determine the Absolute Configuration (R/S) 5.1. Identify the chiral center(s). The chiral center is the carbon atom attached to four different groups. In this molecule, C1 is chiral as it is attached to:

- -OH (hydroxyl group)

- -CH₂OH (hydroxymethyl group)

- Furan-2-yl group

- -H (hydrogen atom) 5.2. Assign priorities to the four groups attached to the chiral center (C1) based on the Cahn-Ingold-Prelog (CIP) priority rules .[7][13] Priority is determined by the atomic number of the atom directly bonded to the chiral center. Higher atomic number equals higher priority.[14]

- Priority 1: -OH (Oxygen, Z=8)

- Priority 2: Furan-2-yl group (The carbon of the furan ring is bonded to an oxygen and two other carbons in the ring system, giving it higher priority than C2 of the ethane chain).

- Priority 3: -CH₂OH (Carbon, Z=6, which is bonded to an oxygen).

- Priority 4: -H (Hydrogen, Z=1) 5.3. Orient the molecule so that the lowest priority group (Priority 4, the -H atom) is pointing away from the viewer. 5.4. Trace the path from priority 1 to 2 to 3. 5.5. For the specified (R)- isomer, this path traces a clockwise direction.[15] If it were counter-clockwise, it would be the (S)-isomer.

Step 6: Assemble the Full IUPAC Name 6.1. Combine the components in the correct order: Stereodescriptor, Substituent(s), Parent Hydride, and Suffix. 6.2. The final name is This compound .[16]

Part 3: Visualization of the Nomenclature Workflow

The following diagram illustrates the logical decision-making process outlined in the protocol above for naming this compound.

Caption: A flowchart visualizing the systematic IUPAC naming process.

Part 4: Scientific Context and Importance

Significance in Medicinal Chemistry

Chiral 1,2-diols, also known as vicinal diols, are privileged structural motifs found in a wide range of natural products and pharmaceuticals.[1] The precise three-dimensional arrangement of the hydroxyl groups is often critical for binding to biological targets such as enzymes and receptors. The furan moiety itself is a versatile heterocyclic scaffold present in numerous approved drugs, where it can act as a bioisostere for a phenyl ring, often improving metabolic stability or modifying electronic properties.[17][18][19]

The combination of a chiral diol and a furan ring in a single, small molecule like this compound makes it a valuable chiral building block.[2] Its derivatives have potential applications in various therapeutic areas, including antiviral, anti-inflammatory, and anticancer agents.[20][21] The ability to synthesize this compound enantioselectively is a key challenge and an active area of research, with methods ranging from asymmetric dihydroxylation of alkenes to biocatalytic approaches.[22][23]

Synthesis and Characterization

The synthesis of enantiomerically pure compounds like this compound is a cornerstone of modern organic chemistry. A common strategy involves the asymmetric synthesis to create the chiral center with high enantiomeric excess.

Example Synthetic Approach: Asymmetric Dihydroxylation

A plausible, though not the only, method for synthesizing such a compound would be the asymmetric dihydroxylation of 2-vinylfuran.

-

Starting Material: 2-vinylfuran.

-

Reaction: Sharpless Asymmetric Dihydroxylation.

-

Reagents: A catalytic amount of an osmium source (e.g., OsO₄), a stoichiometric oxidant (e.g., N-methylmorpholine N-oxide), and a chiral ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL to direct the stereochemical outcome towards the R or S product, respectively).

-

Outcome: The reaction installs two hydroxyl groups across the double bond of the vinyl group in a stereospecific manner, yielding the chiral diol.[23]

Confirmation of the structure and, crucially, the absolute stereochemistry requires sophisticated analytical techniques.

-

NMR Spectroscopy (¹H and ¹³C): Confirms the connectivity of atoms.

-

Mass Spectrometry: Determines the molecular weight and fragmentation pattern.

-

Chiral HPLC: Separates the R and S enantiomers to determine the enantiomeric excess (purity).

-

X-ray Crystallography: Provides unambiguous proof of the absolute configuration if a suitable single crystal can be grown.

Conclusion

The IUPAC name this compound is a dense descriptor that conveys the complete structural and stereochemical information of the molecule. For professionals in research and drug development, the ability to deconstruct this name and to apply the underlying systematic rules is a fundamental skill. It ensures precision in communication, reproducibility in synthesis, and clarity in patent and regulatory documentation. As the complexity of therapeutic molecules increases, a firm grounding in the logic of IUPAC nomenclature remains an indispensable tool for the modern scientist.

References

-

Cahn, R. S.; Ingold, C. K.; Prelog, V. Specification of Molecular Chirality. Angewandte Chemie International Edition in English. 1966 , 5 (4), 385–415.

-

Cahn-Ingold-Prelog Priority Rules. YouTube. 2023 .

-

Tuscany Diet. RS system priority rules for the nomenclature of chiral molecules. 2020 .

-

Master Organic Chemistry. Introduction to Assigning (R) and (S): The Cahn-Ingold-Prelog Rules. 2016 .

-

Chemistry Steps. Diols: Nomenclature, Preparation, and Reactions.

-

IUPAC. Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013.

-

Wikipedia. Cahn–Ingold–Prelog priority rules.

-

Michigan State University Department of Chemistry. Stereoisomers.

-

Chemistry LibreTexts. Nomenclature of Alcohols. 2023 .

-

Chemistry LibreTexts. 14.2: Alcohols - Nomenclature and Classification. 2022 .

-

A modular approach to catalytic stereoselective synthesis of chiral 1,2-diols and 1,3-diols. Nature Communications. 2025 .

-

IUPAC. Rules for the Nomenclature of Organic Chemistry Section E: Stereochemistry. Pure and Applied Chemistry. 1976 .

-

Study.com. IUPAC Naming Conventions for Alcohols | Rules & Examples.

-

University of Calgary. Diols.

-

Slideshare. Nomenclature of stereoisomers.

-

Saskoer. 4.5. Adding Stereochemical Information to IUPAC Names – Introduction to Organic Chemistry.

-

Vulcanchem. This compound.

-

Wikipedia. Furan.

-

Quora. What are the IUPAC names of pyrrole, furan and pyridine? 2017 .

-

ACD/Labs. Rule B-3. Fused Heterocyclic Systems.

-

ACS Publications. A Facile Synthesis of a Chiral Furan Diol from Glycals Catalyzed by Indium Trichloride. The Journal of Organic Chemistry.

-

ResearchGate. Biocatalytic Synthesis of Furan-Based Oligomer Diols with Enhanced End-Group Fidelity.

-

Benchchem. 1,2-Bis(furan-2-yl)ethane-1,2-diol.

-

PubChem. Furan.

-

PubChem. 1-(2-Furyl)-1,2-ethanediol.

-

PubMed Central. Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis.

-

Alq J Med App Sci. A Review on Biological and Medicinal Significance of Furan. 2023 .

-

ResearchGate. Application of furan derivative in medicinal field.

-

Pharmacological activity of furan derivatives. 2024 .

-

BioScience Academic Publishing. Furan Derivatives and Their Role in Pharmaceuticals. 2025 .

-

ResearchGate. (PDF) A modular approach to catalytic stereoselective synthesis of chiral 1,2-diols and 1,3-diols.

-

Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.

-

IUPAC. Brief Guide to the Nomenclature of Organic Chemistry.

-

Chemsrc. meso-1,2-di(furan-2-yl)ethane-1,2-diol. 2025 .

-

PubChem. 1,2-Bis(furan-2-yl)ethane-1,2-diol, meso.

Sources

- 1. A modular approach to catalytic stereoselective synthesis of chiral 1,2-diols and 1,3-diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. iupac.org [iupac.org]

- 4. Diols: Nomenclature, Preparation, and Reactions - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. acdlabs.com [acdlabs.com]

- 7. tuscany-diet.net [tuscany-diet.net]

- 8. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]

- 9. 4.5. Adding Stereochemical Information to IUPAC Names – Introduction to Organic Chemistry [saskoer.ca]

- 10. IUPAC Naming Conventions for Alcohols | Rules & Examples - Lesson | Study.com [study.com]

- 11. quora.com [quora.com]

- 12. Furan - Wikipedia [en.wikipedia.org]

- 13. m.youtube.com [m.youtube.com]

- 14. CIP (Cahn-Ingold-Prelog) Priorities | OpenOChem Learn [learn.openochem.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. This compound (14086-08-9) for sale [vulcanchem.com]

- 17. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 18. researchgate.net [researchgate.net]

- 19. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 20. Pharmacological activity of furan derivatives [wisdomlib.org]

- 21. biojournals.us [biojournals.us]

- 22. researchgate.net [researchgate.net]

- 23. Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

The Ascent of a Privileged Scaffold: A Technical Guide to the Discovery and History of Furan-Based Chiral Diols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furan-based chiral diols represent a class of high-value synthetic intermediates, occupying a pivotal role in the landscape of modern organic chemistry and drug development. Their unique stereoelectronic properties, stemming from the furan nucleus, and the versatile reactivity of the vicinal diol moiety have established them as indispensable building blocks for the synthesis of complex natural products, chiral ligands, and pharmacologically active molecules. This in-depth technical guide traverses the historical evolution of their synthesis, from early reliance on nature's chiral pool to the advent of powerful catalytic asymmetric methodologies and the recent emergence of elegant biocatalytic and organocatalytic strategies. We will explore the causal factors driving experimental design, provide detailed protocols for key transformations, and illuminate the path from their discovery to their current status as a privileged scaffold in stereoselective synthesis.

Introduction: The Furan Moiety as a Cornerstone of Chemical Diversity

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a recurring motif in a vast array of natural products and synthetic compounds with significant biological activity. Its ability to act as a bioisostere for other aromatic systems, coupled with its unique reactivity, has cemented its importance in medicinal chemistry. When adorned with a chiral diol functionality, the furan scaffold is transformed into a stereochemically rich and synthetically versatile platform. These diols serve as precursors to a multitude of other chiral entities, including tetrahydrofurans, pyrans, and carbocycles, through elegant and often stereospecific transformations. The inherent chirality of these diols makes them valuable as potential species for pharmaceutical applications or as candidates in the emerging field of chiral auxiliary-based asymmetric organic synthesis.

Historical Perspective: From Nature's Blueprint to Catalytic Revolutions

The story of furan-based chiral diols is intrinsically linked to the broader evolution of asymmetric synthesis. Early approaches to these molecules were largely dependent on the use of naturally occurring chiral starting materials, a strategy now known as "chiral pool synthesis."

The Progenitors: Harnessing the Chirality of Carbohydrates

Carbohydrates, with their abundance of stereocenters, provided the earliest and most direct entry into the world of chiral furanoids. Glycals, cyclic enol ethers derived from sugars, proved to be particularly adept precursors. A facile synthesis of a chiral furan diol from glycals, catalyzed by indium trichloride, exemplifies this approach. This method leverages the inherent chirality of the starting material to construct the chiral furan derivative.

The transformation of D-glucal, a readily available sugar derivative, into 2-(D-glycero-1,2-dihydroxyethyl)furan is a classic example of this strategy. This transformation can be achieved under very mild hydrolytic conditions. The acid-labile nature of the alkene derived from the corresponding 2,3-thionocarbonate of methyl 4,6-O-benzylidene-α-d-mannopyranoside allows for its conversion into the chiral furan diol.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} dot

Figure 1. Early strategies relied on the "chiral pool" of carbohydrates.

The Dawn of Asymmetric Catalysis: Sharpless and Noyori

The late 20th century witnessed a paradigm shift in asymmetric synthesis with the development of powerful catalytic methods. Two Nobel Prize-winning reactions, the Sharpless Asymmetric Dihydroxylation and the Noyori Asymmetric Hydrogenation, proved to be transformative in accessing enantiopure furan-based chiral alcohols and diols.

The Sharpless Asymmetric Dihydroxylation allows for the enantioselective conversion of an alkene to a vicinal diol. This reaction, utilizing osmium tetroxide and a chiral quinine-based ligand, was successfully applied to 5-aryl-2-vinylfurans, yielding the corresponding chiral diols in high enantiomeric excess.[1] This breakthrough provided a direct and highly efficient route to furan-based chiral diols from readily accessible starting materials. The resulting diols proved to be valuable intermediates in the synthesis of natural products, such as the spiroketal moiety of the antifungal compound papulacandin D.[1]

Table 1: Sharpless Asymmetric Dihydroxylation of a Vinylfuran

| Substrate | Ligand | Enantiomeric Excess (ee) |

| 5-Aryl-2-vinylfuran | (DHQD)₂-PHAL | >95% |

Experimental Protocol: Sharpless Asymmetric Dihydroxylation of 5-Aryl-2-vinylfuran

-

To a stirred solution of the 5-aryl-2-vinylfuran (1.0 equiv) in a 1:1 mixture of t-BuOH and water at 0 °C, add AD-mix-β (1.4 g/mmol of olefin).

-

Stir the resulting heterogeneous mixture vigorously at 0 °C for 24 hours.

-

Quench the reaction by adding solid sodium sulfite (1.5 g/mmol of olefin) and warm the mixture to room temperature, stirring for 1 hour.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the chiral diol.

While not directly yielding diols, the Noyori Asymmetric Hydrogenation of furan-containing ketones provides access to chiral furfuryl alcohols with exceptional enantioselectivity.[2] This reaction employs a ruthenium catalyst bearing a chiral diphosphine ligand, such as BINAP. These chiral alcohols are pivotal precursors that can be readily converted to the corresponding diols through subsequent oxidation of the furan ring or other functional group manipulations. The hydrogenation is highly chemoselective, tolerating the furan ring and other functional groups.[3]

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} dot

Figure 2. The advent of catalytic asymmetric methods revolutionized access.

The Modern Era: Biocatalysis and Organocatalysis

Building on the foundations of catalytic asymmetric synthesis, the 21st century has seen the rise of even more sophisticated and sustainable approaches. Biocatalysis and organocatalysis have emerged as powerful tools for the synthesis of furan-based chiral diols, often offering mild reaction conditions, high selectivity, and a reduced environmental footprint.

The Power of Enzymes: Biocatalytic and Chemoenzymatic Strategies

Enzymes, nature's catalysts, offer unparalleled stereoselectivity for a wide range of chemical transformations. Their application in the synthesis of furan-based chiral diols has been particularly impactful.

Lipases are frequently employed for the kinetic resolution of racemic furan-based diols. In this process, the enzyme selectively acylates one enantiomer of the diol, allowing for the separation of the acylated product from the unreacted enantiomer. This method is highly effective for producing enantiopure diols.

Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are powerful biocatalysts for the asymmetric reduction of prochiral ketones to chiral alcohols. The reduction of 2-acetylfuran and its derivatives using engineered enzymes can produce the corresponding chiral furfuryl alcohols with excellent enantioselectivity. These can then be converted to chiral diols. A chemoenzymatic route toward enantiopure nitrogen-containing (R)- and (S)-3-acetamido-5-(1-hydroxylethyl)furan (3A5HEF) from chitin-derived N-acetyl-D-glucosamine (NAG) has been developed, showcasing the power of combining chemical and biological catalysis.[4]

Experimental Protocol: Biocatalytic Reduction of a Furan Ketone

-

In a reaction vessel, prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0).

-

Add the furan ketone substrate, a co-factor regeneration system (e.g., glucose and glucose dehydrogenase for NADH/NADPH regeneration), and the ketoreductase enzyme (as a whole-cell lysate or purified enzyme).

-

Stir the reaction mixture at a controlled temperature (e.g., 30 °C) for 24-48 hours.

-

Monitor the reaction progress by TLC or HPLC.

-

Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate, and purify the chiral alcohol by column chromatography.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} dot

Figure 3. Biocatalytic approaches offer high selectivity and sustainability.

Small Molecules, Big Impact: The Rise of Organocatalysis

Organocatalysis, the use of small, chiral organic molecules to catalyze asymmetric transformations, has become a third pillar of asymmetric synthesis. This field has provided novel and efficient methods for constructing chiral furan derivatives. While direct organocatalytic synthesis of furan-based diols is less common, the synthesis of chiral furfuryl alcohols and other functionalized furans that can be converted to diols has been successfully demonstrated. For example, organocatalytic approaches for the synthesis of highly substituted furfuryl alcohols have been developed.

Applications in Synthesis: Enabling the Construction of Complexity

The value of furan-based chiral diols lies in their utility as versatile building blocks for the synthesis of more complex molecules.

Natural Product Synthesis

The furan ring can be viewed as a latent 1,4-dicarbonyl compound, and the chiral diol moiety provides a handle for further stereocontrolled transformations. This has been exploited in the synthesis of numerous natural products. For instance, the chiral diols derived from the Sharpless dihydroxylation of vinylfurans are key intermediates in the synthesis of the antifungal agent papulacandin D.[1]

Chiral Ligands for Asymmetric Catalysis

The C₂-symmetric nature of some furan-based diols, or their derivatives, makes them attractive candidates for use as chiral ligands in asymmetric catalysis. The furan oxygen can act as a coordinating atom, and the chiral diol backbone can create a well-defined chiral environment around a metal center, inducing high enantioselectivity in a variety of reactions.

Conclusion and Future Outlook

The journey of furan-based chiral diols from curiosities derived from natural sources to indispensable tools in modern synthetic chemistry is a testament to the relentless pursuit of stereocontrol. The historical progression from chiral pool synthesis to the revolutionary catalytic asymmetric methods of Sharpless and Noyori, and now to the sophisticated techniques of biocatalysis and organocatalysis, has provided chemists with an ever-expanding toolbox to access these valuable molecules.

Looking ahead, the demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries will continue to drive innovation in this field. The development of more efficient and sustainable catalytic systems, including novel biocatalysts and organocatalysts, will be a key focus. Furthermore, the exploration of new applications for furan-based chiral diols, both as synthetic intermediates and as functional molecules in their own right, promises to open up new avenues of scientific discovery. The rich history and dynamic present of furan-based chiral diols ensure their continued prominence as a privileged scaffold in the art and science of chemical synthesis.

References

-

Balachari, D., & O'Doherty, G. A. (2000). Sharpless asymmetric dihydroxylation of 5-aryl-2-vinylfurans: application to the synthesis of the spiroketal moiety of papulacandin D. Organic Letters, 2(6), 863–866. [Link]

-

Wang, J., et al. (2021). Chemoenzymatic access to enantiopure N-containing furfuryl alcohol from chitin-derived N-acetyl-D-glucosamine. Bioresources and Bioprocessing, 8(1), 1-9. [Link]

-

Noyori, R. (1990). Chiral metal complexes as discriminating molecular catalysts. Science, 248(4959), 1194-1199. [Link]

-

Sharpless, K. B., et al. (1988). Asymmetric dihydroxylation of olefins with osmium tetroxide: Chiral ligand effects. Journal of the American Chemical Society, 110(6), 1968-1970. [Link]

-

Babu, B. S., & Balasubramanian, K. K. (2000). A Facile Synthesis of a Chiral Furan Diol from Glycals Catalyzed by Indium Trichloride. The Journal of Organic Chemistry, 65(13), 4069-4071. [Link]

-

Teijeira, M., et al. (2008). Efficient and rapid experimental procedure for the synthesis of furan diol from D-glucal using ionic liquid. Tetrahedron Letters, 49(2), 237-240. [Link]

-

Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. [Link]

Sources

A Definitive Guide to the Stereochemical Assignment of (R)-1-(Furan-2-yl)ethane-1,2-diol

Abstract

The unequivocal assignment of stereochemistry is a cornerstone of modern drug development and chemical synthesis. For chiral molecules such as 1-(furan-2-yl)ethane-1,2-diol, the spatial arrangement of atoms can profoundly influence biological activity and pharmacological properties. This in-depth technical guide provides a comprehensive overview of the principles and methodologies for the stereochemical assignment of (R)-1-(furan-2-yl)ethane-1,2-diol. We will explore a multi-pronged analytical approach, grounded in spectroscopic and crystallographic techniques, to ensure the unambiguous determination of its absolute configuration. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable stereochemical control over this important chiral building block.

Introduction: The Imperative of Stereochemical Purity

Chirality is a fundamental property of many biologically active molecules, with enantiomers often exhibiting distinct pharmacological and toxicological profiles.[1] The furan moiety is a prevalent scaffold in numerous natural products and synthetic drugs, valued for its diverse biological activities.[2] When a stereocenter is introduced, as in 1-(furan-2-yl)ethane-1,2-diol, the resulting enantiomers can interact differently with chiral biological targets like enzymes and receptors, leading to significant variations in efficacy and safety.[2] Therefore, the ability to synthesize and, critically, to unequivocally assign the absolute stereochemistry of a single enantiomer, such as this compound, is paramount in the advancement of chiral drug candidates from discovery to clinical application.

This guide will dissect the most powerful and complementary analytical techniques for this purpose, moving beyond a mere listing of procedures to explain the underlying causality of experimental choices and to establish self-validating protocols.

A Multi-faceted Approach to Stereochemical Assignment

No single technique should be relied upon in isolation for the definitive assignment of absolute configuration. A robust strategy employs a combination of methods, each providing a layer of validation. For this compound, the primary techniques of choice are Nuclear Magnetic Resonance (NMR) spectroscopy, particularly after derivatization, Vibrational Circular Dichroism (VCD), and single-crystal X-ray crystallography.

Figure 1: A multi-technique workflow for the robust stereochemical assignment of this compound.

NMR Spectroscopy: Probing the Chiral Environment

While standard NMR can confirm the relative configuration of diastereomers, it cannot distinguish between enantiomers.[3] To assign the absolute configuration of this compound using NMR, derivatization with a chiral agent is necessary. The modified Mosher's method is a widely adopted and reliable technique for this purpose.[4][5][6][7][8]

The Principle of Mosher's Ester Analysis

The method involves the esterification of the diol with both enantiomers of a chiral derivatizing agent, typically α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), to form a pair of diastereomeric bis-MTPA esters.[5][9] The anisotropic effect of the phenyl ring in the MTPA moiety creates a distinct magnetic environment for the protons on either side of the newly formed ester. By comparing the ¹H NMR spectra of the (R)- and (S)-MTPA esters, a differential chemical shift (Δδ = δS - δR) can be calculated for protons near the stereocenter. The sign of these Δδ values correlates to the absolute configuration of the alcohol.[7]

Experimental Protocol: Mosher's Esterification of 1-(Furan-2-yl)ethane-1,2-diol

-

Preparation: Dry two separate samples of enantiomerically enriched 1-(furan-2-yl)ethane-1,2-diol (approx. 5 mg each) under high vacuum.

-

Reaction Setup: In parallel, dissolve each sample in anhydrous pyridine (0.5 mL) in NMR tubes. To one tube, add (R)-(-)-MTPA chloride (1.2 equivalents per hydroxyl group), and to the other, add (S)-(+)-MTPA chloride (1.2 equivalents per hydroxyl group).

-

Reaction: Seal the tubes and allow the reactions to proceed at room temperature for 12-24 hours, or until TLC/LC-MS analysis indicates complete conversion.

-

Analysis: Directly acquire ¹H NMR spectra of both reaction mixtures. A 2D COSY experiment is also recommended to aid in unambiguous proton assignments.

-

Data Processing: Assign the proton signals for the furan ring, the ethanediol backbone, and the methoxy and trifluoromethyl groups of the MTPA esters. Calculate the Δδ (δS - δR) values for each assigned proton.

Interpreting the Data

For an (R)-configured diol, a predictable pattern of positive and negative Δδ values will emerge for the protons flanking the stereogenic centers. This pattern allows for the definitive assignment of the absolute configuration.

| Proton Group | Expected Δδ (δS - δR) Sign for (R)-diol | Rationale |

| Furan Ring Protons | Dependent on proximity to C1 | Anisotropic effect of the MTPA phenyl ring |

| H1 (methine) | Positive | Shielded by the phenyl ring in the (S)-ester |

| H2 (methylene) | Negative | Deshielded by the phenyl ring in the (S)-ester |

Table 1: Predicted ¹H NMR chemical shift differences for bis-MTPA esters of this compound.

Figure 2: Logical workflow for absolute configuration assignment using Mosher's method.

Vibrational Circular Dichroism (VCD): A Solution-State Approach

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[10][11] Enantiomers produce mirror-image VCD spectra, making it an excellent method for determining absolute configuration in the solution state, thus avoiding the potential pitfalls of crystallization.[10][12][13]

The VCD Workflow: Experiment Meets Theory

The assignment of absolute configuration using VCD involves a comparison between the experimentally measured spectrum and a theoretically calculated spectrum.[1][13]

-

Experimental Measurement: An experimental VCD spectrum of the purified enantiomer of 1-(furan-2-yl)ethane-1,2-diol is acquired in a suitable solvent (e.g., CDCl₃ or DMSO-d₆). Approximately 5-10 mg of the sample is typically required.[10]

-

Computational Modeling: The VCD spectrum for one enantiomer (e.g., the R-enantiomer) is calculated ab initio using Density Functional Theory (DFT). This requires a conformational search to identify the most stable conformers of the molecule in solution.

-

Spectral Comparison: The experimental VCD spectrum is then compared to the calculated spectrum of the (R)-enantiomer and its theoretical mirror image (the (S)-enantiomer).

-

Assignment: A strong correlation in the signs and relative intensities of the major VCD bands between the experimental spectrum and one of the calculated spectra allows for a confident assignment of the absolute configuration.[1]

This method is particularly valuable for molecules that are oils or are difficult to crystallize.[1]

Single-Crystal X-ray Crystallography: The Gold Standard

Single-crystal X-ray crystallography is often considered the "gold standard" for determining the three-dimensional structure of a molecule, including its absolute configuration.[1][14][15][16] The technique relies on the anomalous dispersion of X-rays by the electrons of the atoms in a crystal.[17]

Applicability to 1-(Furan-2-yl)ethane-1,2-diol

The primary challenge for this technique is obtaining a high-quality single crystal of the diol or a suitable derivative.[14][18] While molecules containing only light atoms (C, H, O) can be challenging, modern diffractometers and computational methods, such as the calculation of the Flack parameter, have made it possible to determine the absolute configuration with confidence even without a heavy atom.[17]

Protocol for Crystallographic Analysis

-

Crystallization: The purified enantiomer of 1-(furan-2-yl)ethane-1,2-diol is subjected to various crystallization screening conditions (e.g., slow evaporation, vapor diffusion) to obtain diffraction-quality single crystals. If the parent diol fails to crystallize, derivatization to introduce moieties that promote crystallization (e.g., p-bromobenzoate esters) is a common strategy.

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure and refine the atomic positions.

-

Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering data, typically through the calculation of the Flack parameter. A value close to 0 indicates the correct absolute configuration has been assigned, while a value close to 1 suggests the inverted structure is correct.

While being the most direct and unambiguous method, the requirement of a single crystal is a significant prerequisite.[18]

Complementary Techniques: Chiral HPLC

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is an indispensable tool for determining the enantiomeric purity (e.g., enantiomeric excess, ee) of a sample.[19][20][21][22] While not a primary method for ab initio assignment of absolute configuration, it is crucial for validating the success of an asymmetric synthesis or chiral separation. Once the absolute configuration of an enantiomer has been determined by one of the methods above, chiral HPLC can be used to identify the elution order of the (R)- and (S)-enantiomers, allowing for routine quality control of future batches.

Conclusion

The stereochemical assignment of this compound requires a meticulous and multi-faceted analytical strategy. By combining the solution-state insights from NMR spectroscopy (via Mosher's method) and Vibrational Circular Dichroism with the definitive solid-state analysis of X-ray crystallography, researchers can achieve an unassailable assignment of absolute configuration. This rigorous approach, underpinned by the principles of scientific integrity and self-validation, is essential for advancing chiral molecules through the drug development pipeline, ensuring both safety and efficacy.

References

-

Determination of absolute configuration of 1,3-diols by the modified Mosher's method using their di-MTPA esters. Chirality, 14(1), 72-80. [Link]

-

Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]

- Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods.Source not specified.

-

Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. [Link]

-

Absolute configuration determination of chiral molecules in the solution state using vibrational circular dichroism. PubMed. [Link]

-

Vibrational circular dichroism. Wikipedia. [Link]

-

Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Springer Protocols. [Link]

-

Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Springer Protocols. [Link]

-

Direct assignment of the relative configuration in acyclic 1,3-diols by 1H NMR spectroscopy. Organic Letters, 7(25), 5721-3. [Link]

-

The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. PubMed. [Link]

-

Determination of absolute configuration using single crystal X-ray diffraction. Methods in Molecular Biology, 1055, 149-62. [Link]

-

Determining the Absolute Stereochemistry of Secondary/Secondary Diols by 1 H NMR: Basis and Applications. ResearchGate. [Link]

-

Determination of absolute configuration of 1,3-diols by the modified Mosher's method using their di-MTPA esters. ResearchGate. [Link]

-

Absolute Configuration. MIT Department of Chemistry. [Link]

-

Enantiodifferentiation of chiral diols and diphenols via recognition-enabled chromatographic 19F NMR. PubMed Central. [Link]

-

Four stereoisomers of 1,2-secondary/secondary diols. ResearchGate. [Link]

-

Analysis of Two 13C NMR Correlations for Determining the Stereochemistry of 1,3-Diol Acetonides. ACS Publications. [Link]

-

Stereochemistries for 1,2-diols with two secondary alcohol groups. ResearchGate. [Link]

-

How does the Mosher ester method allow determination of absolute configuration of secondary alcohols? Chemistry Stack Exchange. [Link]

-

Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Springer Nature Experiments. [Link]

-

Green synthesis of (S)-1-(furan-2-yl)propan-1-ol from asymmetric bioreduction of 1-(furan-2-yl)propan-1-one using whole-cell of Lactobacillus paracasei BD101. ResearchGate. [Link]

-

Assigning Stereochemistry I. Organic Chemistry Handout. [Link]

-

A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

-

HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. [Link]

-

Chiral HPLC Separations. Phenomenex. [Link]

-

New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation. FULIR. [Link]

Sources

- 1. americanlaboratory.com [americanlaboratory.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ochem.weebly.com [ochem.weebly.com]

- 4. Determination of absolute configuration of 1,3-diols by the modified Mosher's method using their di-MTPA esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]

- 9. researchgate.net [researchgate.net]

- 10. spectroscopyeurope.com [spectroscopyeurope.com]

- 11. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]

- 12. Absolute configuration determination of chiral molecules in the solution state using vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]

- 15. researchgate.net [researchgate.net]

- 16. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Absolute Configuration – MIT Department of Chemistry [chemistry.mit.edu]

- 18. Thieme E-Books & E-Journals [thieme-connect.de]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. chromatographyonline.com [chromatographyonline.com]

- 21. phx.phenomenex.com [phx.phenomenex.com]

- 22. fulir.irb.hr [fulir.irb.hr]

Introduction: The Furan Diol Scaffold – A Bio-derived Platform for Chemical Innovation

An In-depth Technical Guide to the Chemical Reactivity of the Furan Moiety in Diols